molecular formula C18H31BrN2O6S B017461 Brac-S-pan CAS No. 105514-56-5

Brac-S-pan

Cat. No.: B017461
CAS No.: 105514-56-5
M. Wt: 483.4 g/mol
InChI Key: LFFLFOKPBPEUNL-AWEZNQCLSA-N
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Description

Brac-S-pan (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a log octanol-water partition coefficient (LogP) of 2.15 (XLOGP3), indicating moderate lipophilicity . Pharmacologically, it exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications. Synthetically, this compound is produced via a palladium-catalyzed coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

CAS No.

105514-56-5

Molecular Formula

C18H31BrN2O6S

Molecular Weight

483.4 g/mol

IUPAC Name

[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1

InChI Key

LFFLFOKPBPEUNL-AWEZNQCLSA-N

SMILES

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O

Isomeric SMILES

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O

Canonical SMILES

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O

Synonyms

BrAc-S-Pan
bromoacetyl-S-pantetheine 11-pivalate

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Brac-S-pan belongs to the aryl boronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Key Distinctions
(3-Bromo-5-chlorophenyl)boronic acid 1072944-22-5 C₆H₄BBrClO₂ 233.25 2.18 0.28 Lacks oxygen substituent; higher LogP
(6-Bromo-2,3-dichlorophenyl)boronic acid 1256348-53-8 C₆H₃BBrCl₂O₂ 269.25 2.84 0.15 Additional chlorine; reduced solubility
This compound 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 0.24 Balanced lipophilicity and BBB penetration

Structural Insights :

  • Halogen Substitution: this compound’s bromine and chlorine substituents enhance electrophilicity compared to non-halogenated analogues, improving reactivity in cross-coupling reactions .
  • Polarity : Its TPSA (40.46 Ų) is lower than that of carboxylated boronic acids (e.g., 4-carboxyphenylboronic acid, TPSA = 68.7 Ų), favoring membrane permeability .

Functional Analogues

Compounds with similar applications but divergent structures:

  • Bortezomib (CAS 179324-69-7) : A boronic acid-based proteasome inhibitor. Unlike this compound, it contains a pyrazinyl-carbonyl group, enabling selective enzyme binding but complicating synthesis .

Research Findings and Data-Driven Insights

Pharmacological Performance

  • Bioavailability : this compound’s bioavailability score (0.55 ) exceeds halogenated analogues (e.g., 0.48 for CAS 1256348-53-8) due to balanced LogP and GI absorption .

Environmental and Industrial Considerations

  • This compound’s synthesis uses THF/water, a greener solvent system compared to dichloromethane in older boronic acid syntheses .
  • Its stability under ambient conditions (decomposition temperature >150°C) outperforms moisture-sensitive analogues like pinacol boronic esters .

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